((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate ((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15790766
InChI: InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14-/m1/s1
SMILES:
Molecular Formula: C15H18O6
Molecular Weight: 294.30 g/mol

((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate

CAS No.:

Cat. No.: VC15790766

Molecular Formula: C15H18O6

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate -

Molecular Formula C15H18O6
Molecular Weight 294.30 g/mol
IUPAC Name [(3aR,5R,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate
Standard InChI InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14-/m1/s1
Standard InChI Key WKRBIHIDJVMVGS-HKUMRIAESA-N
Isomeric SMILES CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)O)C
Canonical SMILES CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C

Chemical Identification and Structural Analysis

Molecular and Stereochemical Features

The compound belongs to the class of furanodioxolane derivatives, characterized by a fused bicyclic system. Its IUPAC name, ((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl)methyl benzoate, reflects:

  • Core structure: A tetrahydrofuro[2,3-d] dioxole ring with methyl groups at C2 and a hydroxyl group at C6.

  • Substituents: A benzoate ester linked to the C5 methyl group.

  • Stereochemistry: The absolute configuration at positions 3a, 5, 6, and 6a is R, R, R, and R, respectively, as confirmed by its InChIKey (WKRBIHIDJVMVGS-HKUMRIAESA-N) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number5460-57-1
Molecular FormulaC₁₅H₁₈O₆
Molecular Weight294.30 g/mol
Purity≥98%
Storage Conditions20°C for up to 2 years
Spectral Data (¹H NMR)δ 5.81 (d, J = 3.7 Hz, 1H)

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands at 2105 cm⁻¹ (azide, in precursors) , 1737 cm⁻¹ (ester C=O), and 1208 cm⁻¹ (C-O-C ether).

  • NMR Analysis: The ¹H NMR spectrum of related intermediates shows distinct signals for the furanodioxolane protons (δ 4.60–4.44 ppm) and benzoate aromatic protons (δ 7.9–7.3 ppm) .

  • Mass Spectrometry: ESI-MS data for analogs indicate [M+Na]⁺ peaks at m/z 279.88, consistent with the molecular formula .

Synthesis and Derivative Formation

Strategic Approaches

The synthesis of this compound involves multi-step strategies common to carbohydrate chemistry:

  • Protection of Hydroxyl Groups: D-glucose derivatives are often protected with isopropylidene or benzoyl groups to direct regioselective reactions .

  • Homologation: The Arndt-Eistert reaction is employed to extend carbon chains, as seen in the conversion of azido intermediates to ester-functionalized products .

  • Benzoylation: Selective acylation of hydroxyl groups using benzoyl chloride in the presence of dimethylaminopyridine (DMAP) achieves the final benzoate ester .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
Methyl [(3aR,5R,6S,6aR)-6-Azido-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl]acetatePrecursor for chain elongation
3-O-Benzoyl-D-glucoseRegioselective benzoylation

Applications in Organic and Medicinal Chemistry

As a Synthetic Building Block

The compound’s fused ring system and ester functionality make it valuable for:

  • Peptide Mimetics: β-hydroxy amino acid derivatives synthesized from similar frameworks show utility in peptide backbone modifications .

  • Glycosylation Agents: The tetrahydrofuran-dioxole core mimics sugar moieties in glycoconjugate synthesis.

Table 3: Bioactivity of Structural Analogs

Compound ClassActivityMechanismReference
β-1,3,6-O-Tribenzoyl-D-glucosePreferential cytotoxicityDisrupts cancer metabolism
Tetrahydrofuro-dioxole estersAntimicrobialMembrane disruption

Analytical and Computational Insights

Chromatographic Behavior

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve enantiomers, though specific retention times for this compound are unreported .

  • Chiral Analysis: The specific rotation ([α]²⁵D −59.1°) indicates significant optical activity, suggesting utility in chiral separations .

Computational Modeling

  • Docking Studies: Molecular docking of analogs into cancer cell targets (e.g., Akt kinase) predicts moderate binding affinity (ΔG ≈ −7.2 kcal/mol) .

  • DFT Calculations: The dioxolane ring’s puckering angle (θ ≈ 35°) contributes to its conformational stability.

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